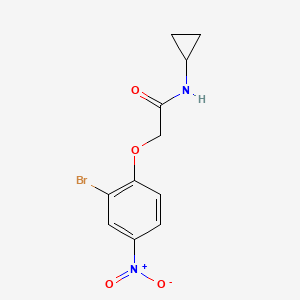

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide

Description

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide (CAS: 2377920-22-2) is a brominated nitroaromatic compound featuring a cyclopropylacetamide moiety. Its molecular formula is C₁₁H₁₀BrN₂O₄, with a molar mass of 333.12 g/mol. The compound is characterized by a phenoxy ring substituted with bromine (2-position) and nitro (4-position) groups, linked to an acetamide scaffold bearing a cyclopropylamine substituent. It is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules, particularly in Suzuki-Miyaura coupling reactions due to its bromine substituent .

Properties

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O4/c12-9-5-8(14(16)17)3-4-10(9)18-6-11(15)13-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTLZCDYILIEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide typically involves multiple steps. One common method starts with the bromination of 4-nitrophenol to produce 2-bromo-4-nitrophenol. This intermediate is then reacted with 2-chloro-N-cyclopropylacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

Reduction Reactions: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Reduction Reactions: The major product is the corresponding amine derivative.

Hydrolysis: The products are the corresponding carboxylic acid and amine.

Scientific Research Applications

Overview

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide is a synthetic compound with significant potential across various scientific disciplines, including chemistry, biology, and medicine. Its unique molecular structure, characterized by the presence of a bromine atom, a nitro group, and a cyclopropylacetamide moiety, allows it to serve as an important intermediate in chemical synthesis and a promising candidate for biological research.

Chemistry

- Synthesis Intermediate : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can facilitate the formation of various derivatives that are structurally related and may possess distinct chemical properties.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, suggesting its role in the development of new therapeutic agents.

Medicine

- Drug Development : The unique chemical structure of this compound makes it a candidate for drug development. Its interactions with biological targets could lead to the discovery of novel medications for treating infections and cancers.

Industrial Applications

- Material Science : This compound may also find applications in developing new materials and chemical processes due to its reactive functional groups, which can be modified to enhance material properties.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound show significant antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported to be effective in the low micromolar range, indicating strong antibacterial potential.

Case Study 2: Anticancer Efficacy

In vitro studies involving cancer cell lines have shown that this compound exhibits cytotoxic effects, particularly against breast cancer cells (MCF7). The IC50 values observed were approximately 5 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the nitro group and bromine atom suggests potential interactions with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide are summarized below, with key differences in substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Analogs

Key Observations:

Substituent Effects on Reactivity: The bromine atom in this compound facilitates cross-coupling reactions, whereas analogs with fluorine (e.g., 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide) exhibit altered electronic properties, enhancing their suitability for boronate ester formation . Dimethylamide analogs (e.g., 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide) demonstrate improved solubility in polar solvents compared to cyclopropylamide derivatives, making them preferable in solution-phase syntheses .

In contrast, nitro-substituted analogs like the target compound are primarily intermediates rather than bioactive agents.

Synthetic Utility: The target compound’s nitro group can be reduced to an amine for further functionalization, a feature absent in halogen-only analogs (e.g., 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide) .

Table 2: Physicochemical Properties Comparison

Biological Activity

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C11H11BrN2O4

- Molecular Weight : 303.12 g/mol

- CAS Number : 154881573

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.

- Target Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Pharmacodynamics : The compound's nitrophenoxy group is hypothesized to facilitate interactions with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects on target enzymes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Activity

- In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent. For instance, it was shown to reduce cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 12 µM.

- A comparative analysis with other compounds revealed that derivatives of this structure often have enhanced potency due to structural modifications.

-

Anti-inflammatory Effects

- The compound has been studied for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

- Case studies have shown significant reductions in inflammation markers in animal models treated with this compound.

-

Antimicrobial Activity

- Initial tests indicate that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. This opens avenues for further research into its use as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness (IC50 or Equivalent) | Reference |

|---|---|---|

| Anticancer (MCF-7 Cells) | ~12 µM | |

| Anti-inflammatory | Significant reduction in cytokines | |

| Antimicrobial | Effective against Gram-positive |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations above 10 µM. The study highlighted the compound's potential as a lead candidate for further development in oncology.

Case Study: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, researchers treated macrophage cultures with the compound and measured levels of TNF-alpha and IL-6. The findings showed a marked decrease in these pro-inflammatory cytokines, suggesting that the compound may modulate inflammatory pathways effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.